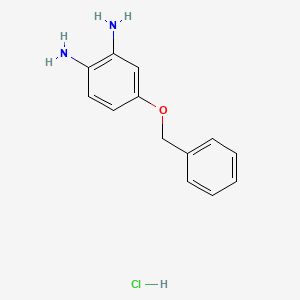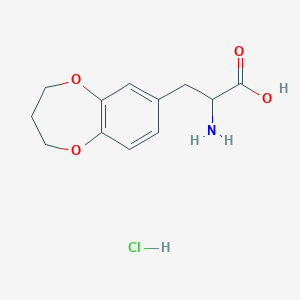copper(I) CAS No. 920739-11-3](/img/structure/B1528346.png)
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I)
Vue d'ensemble
Description
“1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenecopper(I)” is a complex compound. It is also known as IPr, and its empirical formula is C27H36N2 . It is a ligand for Pd complexes for amination reaction of aryl halides and is used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .
Molecular Structure Analysis
The molecular weight of IPr is 388.59 . The SMILES string representation of the molecule isCC(C)c1cccc(C(C)C)c1N2C=CN(C2)c3c(cccc3C(C)C)C(C)C . Chemical Reactions Analysis
IPr is used as a ligand for Pd complexes for amination reaction of aryl halides . It is also used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .Physical And Chemical Properties Analysis
IPr is a solid substance with a melting point of 213-217 °C . It is stored at a temperature of -20°C .Applications De Recherche Scientifique
“1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenecopper(I)”, often referred to as IPr, is a type of N-heterocyclic carbene (NHC) ligand . NHC ligands are commonly used in the field of homogeneous catalysis .
One of the known applications of IPr is as a ligand for palladium (Pd) complexes used in the amination reaction of aryl halides . It’s also used in carbon-carbon (C-C) bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .
Another application is as a selective gold (Au) catalyst for hydroaminations .
-
Arylation of Ketones : IPr can be used as a catalyst for the arylation of ketones . This process involves the introduction of an aryl group into a ketone, which is a fundamental transformation in organic synthesis.
-
Suzuki Coupling Reaction : The Suzuki coupling is a type of cross-coupling reaction, used to form carbon-carbon bonds. IPr can be used as a ligand in this reaction .
-
Buchwald-Hartwig Amination Reaction : This is a chemical reaction used to couple aryl halides with amines. IPr can be used as a catalyst in this reaction .
-
Dehalogenation of Aryl Chlorides : Dehalogenation is the removal of a halogen from a molecule. IPr can be used as a catalyst in the dehalogenation of aryl chlorides .
-
Oxidation of Secondary Alcohols : IPr can be used as a catalyst in the oxidation of secondary alcohols . This process involves the conversion of a secondary alcohol to a ketone.
-
Selective Gold (I) Catalyst for Hydroaminations : IPr can be used as a selective gold (I) catalyst for hydroaminations . This process involves the addition of an amine to an unsaturated carbon-carbon bond in the presence of a gold catalyst.
-
Ligand for Pd Complexes for Amination Reaction of Aryl Halides : IPr can be used as a ligand for palladium (Pd) complexes in the amination reaction of aryl halides . This process involves the introduction of an amine group into an aryl halide, which is a fundamental transformation in organic synthesis.
-
Used in Carbon-Carbon (C-C) Bond Formation Reactions : IPr can be used in various carbon-carbon (C-C) bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling . These reactions are fundamental transformations in organic synthesis and are widely used in the synthesis of complex organic molecules.
Safety And Hazards
Propriétés
InChI |
InChI=1S/C27H36N2.C15H12O2.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h9-16,18-21H,1-8H3;1-11,16H;/b;14-11-; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXNUQSCWMWURE-CKWHXWLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48CuN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene](1,3-diphenyl-1,3-propanedionato)copper(I) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



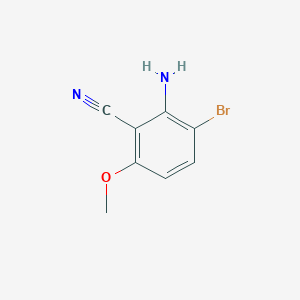
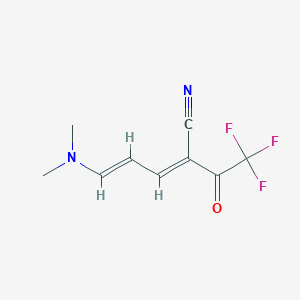
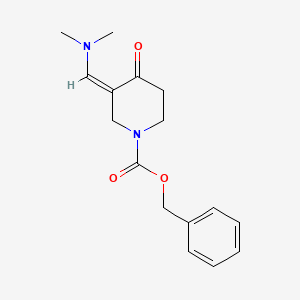
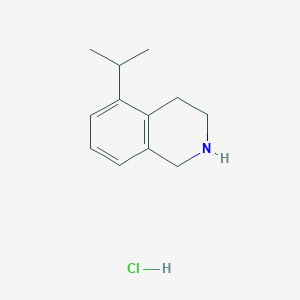
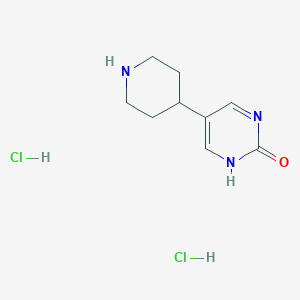
![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)
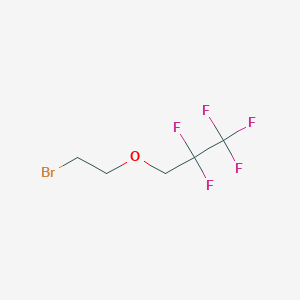
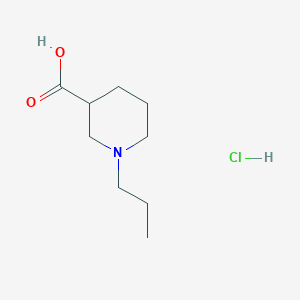
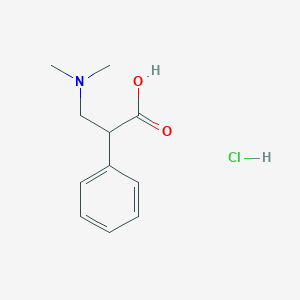

![3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile](/img/structure/B1528281.png)
![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)
